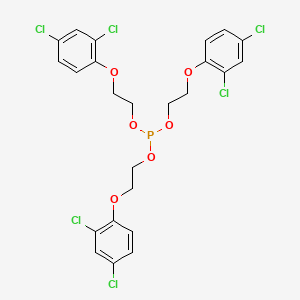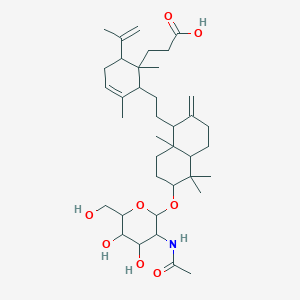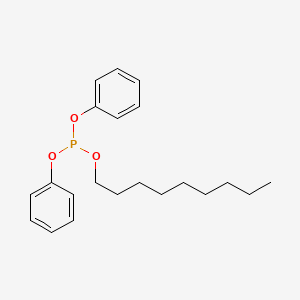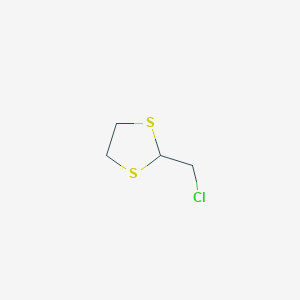
2-Chloromethyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-1,3-dithiolane is an organosulfur compound with the molecular formula C4H7ClS2. It is a five-membered heterocyclic compound containing two sulfur atoms and one chlorine atom attached to a methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloromethyl-1,3-dithiolane can be synthesized through the reaction of 1,2-ethanedithiol with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer. The mixture is cooled to 0°C, and the chloroacetaldehyde dimethyl acetal is added dropwise over two hours. After stirring at room temperature for an additional three hours, the reaction mixture is partitioned between dichloromethane and water. The organic phase is separated, washed, and dried to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of standard organic synthesis equipment and reagents makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding dithiolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted dithiolane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced dithiolane derivatives.
Scientific Research Applications
2-Chloromethyl-1,3-dithiolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Insecticides: Derivatives of 1,3-dithiolane have been studied for their insecticidal properties.
Polymer Chemistry: Used in the synthesis of functional polymers and materials.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-1,3-dithiolane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, making the compound versatile in different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
1,3-Dithiane: Contains an additional carbon atom in the ring, altering its chemical properties.
2-Methylene-1,3-dithiolane: Contains a methylene group instead of a chloromethyl group, affecting its reactivity
Uniqueness
2-Chloromethyl-1,3-dithiolane is unique due to the presence of the chloromethyl group, which enhances its reactivity towards nucleophiles and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
86147-22-0 |
|---|---|
Molecular Formula |
C4H7ClS2 |
Molecular Weight |
154.7 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-dithiolane |
InChI |
InChI=1S/C4H7ClS2/c5-3-4-6-1-2-7-4/h4H,1-3H2 |
InChI Key |
HZXIGTCQJZOQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)

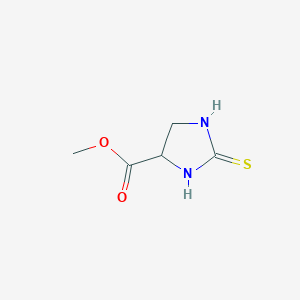
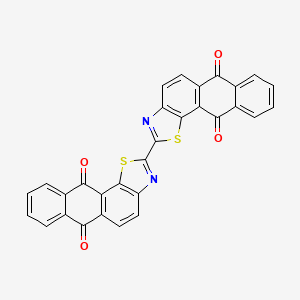
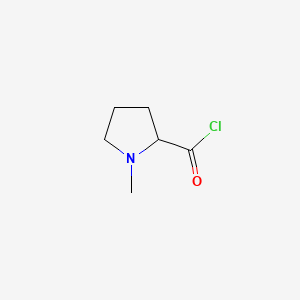

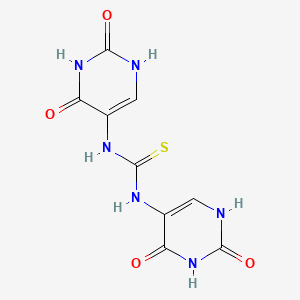
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)

![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
